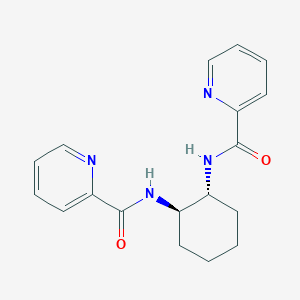
(R,R)-DACH-pyridyl TROST ligand
Übersicht
Beschreibung
The (R,R)-DACH-pyridyl TROST ligand is a chiral catalyst used in asymmetric allylic alkylation (AAA). It is a C-2 symmetric ligand derived from trans-1,2-diaminocyclohexane (DACH) and has been developed for applications in asymmetric synthesis .
Synthesis Analysis
The Trost group at Stanford University has pioneered the use of C-2 symmetric diaminocyclohexyl (DACH) ligands in AAA, allowing for the rapid synthesis of a diverse range of chiral products with a limited number of chemical transformations .
Molecular Structure Analysis
The empirical formula of the (R,R)-DACH-pyridyl TROST ligand is C44H40N2O2P2 . The SMILES string representation of the molecule is O=C(N[C@@H]1CCCC[C@H]1NC(=O)c2ccccc2P(c3ccccc3)c4ccccc4)c5ccccc5P(c6ccccc6)c7ccccc7 .
Chemical Reactions Analysis
The (R,R)-DACH-pyridyl TROST ligand is used in palladium-catalyzed asymmetric allylic alkylation (AAA), which is an exceptionally powerful method for the efficient construction of stereogenic centers. AAA has the ability to form multiple types of bonds (C–C, C–O, C–S, C–N) with a single catalyst system .
Physical And Chemical Properties Analysis
The (R,R)-DACH-pyridyl TROST ligand is a solid substance with a molecular weight of 690.75 g/mol. It has an optical activity of [α]20/D +131°, c = 1 in methanol and a melting point of 136-142 °C. It is insoluble in water but soluble in organic solvents such as acetonitrile, dichloromethane, 1,4-dioxane, methanol, tetrahydrofuran, and toluene .
Wissenschaftliche Forschungsanwendungen
1. Chemistry and Coordination of Metal Complexes
The (R,R)-DACH-pyridyl TROST ligand is significant in the field of metal nitrosyl chemistry. For instance, Huh et al. (2016) discussed a study where a ruthenium(II) complex using a Trost ligand was synthesized and then reacted to produce a Ru(II) complex where the Trost ligand was oxidized and nitrosylated. This study showcases the complex's potential in exploring interesting oxidation and nitrosylation reactions in metal-bound ligands (Huh et al., 2016).
2. Synthesis and Scalability
The (R,R)-DACH-pyridyl TROST ligand has been a subject of study in improving chemical processes. Zhang et al. (2022) developed an improved chemical process for synthesizing a related ligand, demonstrating its scalability and efficiency. This indicates the ligand's practicality in large-scale synthesis, highlighting its applicability in industrial settings (Zhang et al., 2022).
3. Enantioselective Synthesis
The ligand plays a crucial role in enantioselective synthesis. Akula and Guiry (2016) utilized the (R,R)-ANDEN-phenyl Trost ligand in the enantioselective synthesis of α-allyl-α-aryldihydrocoumarins and 3-isochromanones, achieving high yields and enantioselectivities. This demonstrates the ligand's effectiveness in asymmetric synthesis, a critical aspect of producing chiral molecules in pharmaceutical and fine chemical industries (Akula & Guiry, 2016).
4. Asymmetric Allylic Alkylations
The ligand has also been explored in dynamic kinetic asymmetric allylic alkylations of allenes. Trost, Fandrick, and Dinh (2005) achieved high enantiomeric excess in allenes using the DACH-phenyl Trost ligand, demonstrating the ligand's potential in catalytic asymmetric synthesis. This aspect is essential for creating stereochemically complex molecules with specific configurations, beneficial in various chemical synthesis applications (Trost, Fandrick, & Dinh, 2005).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(1R,2R)-2-(pyridine-2-carbonylamino)cyclohexyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-17(15-9-3-5-11-19-15)21-13-7-1-2-8-14(13)22-18(24)16-10-4-6-12-20-16/h3-6,9-14H,1-2,7-8H2,(H,21,23)(H,22,24)/t13-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYFDUZVVBXFBQ-ZIAGYGMSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R,R)-DACH-pyridyl TROST ligand | |
CAS RN |
201551-23-7 | |
| Record name | (1R,2R)-(ââ?¬â??)-1,2-Bis[(2-pyridinylcarbonyl)amino]cyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-((4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B3420688.png)
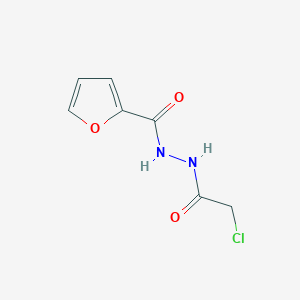
![Spiro[2.5]octan-1-ylmethanol](/img/structure/B3420701.png)
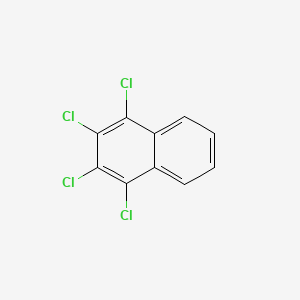
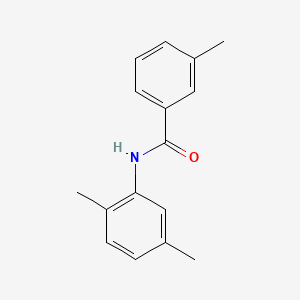
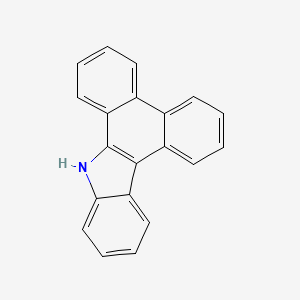
![6,10-Dibenzyl-N,N'-dimethyl-N,N,N',N'-tetrakis(4-methylbenzyl)-1,4-dioxaspiro[4.5]decane-(2R,3R)-diylbis(methylammonium) Bis(tetrafluoroborate)](/img/structure/B3420761.png)
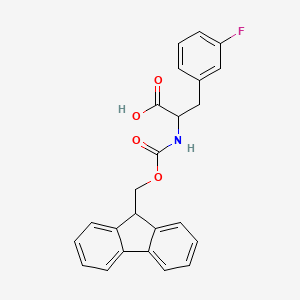
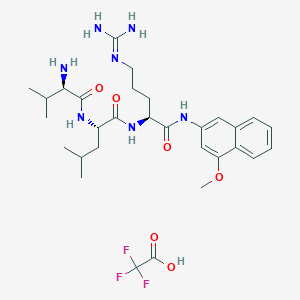

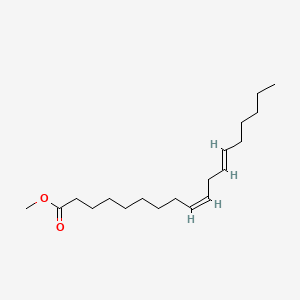
![3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-N-pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3420801.png)
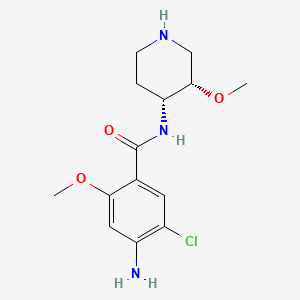
![24-Methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol;hydrate](/img/structure/B3420816.png)